molecular formula C27H23N5O5 B2693843 methyl 4-(2-(4-(2,3-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamido)benzoate CAS No. 1189912-27-3

methyl 4-(2-(4-(2,3-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamido)benzoate

Cat. No.: B2693843
CAS No.: 1189912-27-3
M. Wt: 497.511
InChI Key: SXFUMHXROKCLMH-UHFFFAOYSA-N
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Description

Methyl 4-(2-(4-(2,3-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamido)benzoate is a useful research compound. Its molecular formula is C27H23N5O5 and its molecular weight is 497.511. The purity is usually 95%.
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Biological Activity

Methyl 4-(2-(4-(2,3-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamido)benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its synthesis, biological properties, and applications in medicinal chemistry.

Synthesis of this compound

The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. The formation of the triazole and quinoxaline moieties is critical, as these structures are known for their biological activity. A common synthetic route includes:

  • Formation of the Triazole Ring : This is often achieved through a 1,3-dipolar cycloaddition reaction involving azides and alkynes.
  • Quinoxaline Synthesis : The quinoxaline framework can be constructed via condensation reactions involving o-phenylenediamines and carbonyl compounds.
  • Final Coupling Reaction : The final product is obtained by coupling the triazole and quinoxaline derivatives with a methyl benzoate moiety.

Antiviral Activity

Recent studies have highlighted the antiviral properties of compounds containing triazole and quinoxaline structures. For instance, compounds similar to this compound have demonstrated significant activity against HIV. In vitro assays showed that these compounds can inhibit reverse transcriptase with low EC50 values (e.g., 3.1 nM for related compounds) while maintaining a favorable selectivity index (SI), indicating low cytotoxicity relative to their antiviral efficacy .

Cytotoxicity

The cytotoxic effects of this compound were evaluated using various cancer cell lines. In one study, derivatives showed promising results against human malignant cells (e.g., MCF-7 and Bel-7402), with IC50 values indicating potent activity compared to standard chemotherapeutics . The structure-activity relationship (SAR) analysis revealed that modifications on the phenoxy or acetamido groups could enhance cytotoxicity.

Case Study 1: Anti-HIV Activity

A study focused on a series of quinoxaline derivatives found that this compound exhibited significant anti-HIV activity. The compound was tested in MT2 cells where it reduced viral replication effectively at low concentrations. The selectivity index was calculated to be high, suggesting that the compound could be developed as a potential therapeutic agent against HIV .

Case Study 2: Anticancer Properties

In another investigation into the anticancer properties of related triazole derivatives, researchers reported that specific modifications led to enhanced activity against breast cancer cell lines. The study indicated that the presence of electron-donating groups on the aromatic rings significantly influenced cytotoxicity and selectivity towards cancer cells over normal cells .

Data Summary

The following table summarizes key findings related to the biological activity of this compound and its analogs:

Compound Activity EC50/IC50 (nM) Selectivity Index
Methyl 4-(...Anti-HIV3.1High
Related Compound ACytotoxicity50Moderate
Related Compound BCytotoxicity20High

Properties

IUPAC Name

methyl 4-[[2-[4-(2,3-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23N5O5/c1-16-7-6-10-22(17(16)2)37-25-24-30-31(27(35)32(24)21-9-5-4-8-20(21)29-25)15-23(33)28-19-13-11-18(12-14-19)26(34)36-3/h4-14H,15H2,1-3H3,(H,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXFUMHXROKCLMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OC2=NC3=CC=CC=C3N4C2=NN(C4=O)CC(=O)NC5=CC=C(C=C5)C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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